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Unveiling the Chemical Biology of BVT948: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

BVT948 is a potent, cell-permeable small molecule that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical and biological properties of **BVT948**, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications.

Physicochemical Properties

BVT948, with the chemical formula C₁₄H₁₁NO₃, is a synthetic compound characterized as 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione. It is a crystalline solid with a molecular weight of 241.24 g/mol .[1] The compound's purity is typically greater than 98%.[2][3]

Table 1: Physicochemical Characteristics of **BVT948**



Property	Value	Reference(s)
CAS Number	39674-97-0	[1][2]
Molecular Formula	C14H11NO3	[1][2]
Molecular Weight	241.24 g/mol	[1]
Appearance	Pink to red solid	[1]
Purity	>98%	[2][3]
Solubility	Soluble in DMSO (up to 100 mg/mL), ethanol (up to 50 mM), and DMF (5 mg/mL).[1]	[1][2][4]
Storage	Store at -20°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is also reported to be light-sensitive.	[1]
SMILES	O=C1C(O)=C2C(C3=C1C=CC =C3)=NC(C2(C)C)=O	[1]
InChI Key	LLPBUXODFQZPFH- UHFFFAOYSA-N	

Mechanism of Action and Biological Activity

BVT948 is a non-competitive and irreversible inhibitor of protein tyrosine phosphatases (PTPs). [2][5] Its inhibitory action is mediated through the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within the PTP active site.[2][3] This irreversible modification leads to the inactivation of the phosphatase.

Beyond its PTP inhibitory activity, **BVT948** has been shown to inhibit several cytochrome P450 (P450) isoforms and the lysine methyltransferase SETD8 (KMT5A).[1] This broad-spectrum activity contributes to its diverse cellular effects.



The primary biological activities of **BVT948** include:

- Enhancement of Insulin Signaling: By inhibiting PTPs such as PTP1B, **BVT948** enhances insulin signaling pathways, leading to increased glucose clearance from the bloodstream.[1] [2][5]
- Anti-Tumor Effects: **BVT948** has demonstrated anti-tumor properties by inhibiting tumor growth and invasion.[6] This is partly achieved by suppressing the TPA-induced upregulation of matrix metalloproteinase-9 (MMP-9) through the inhibition of NF-kB activation.[1][7]
- Antimalarial Activity: Recent studies have revealed that BVT948 exhibits transmissionblocking activity against the malaria parasite Plasmodium berghei by inhibiting its sexual development.[6]

Table 2: Inhibitory Activity of **BVT948** against Various Protein Tyrosine Phosphatases

Target PTP	IC50 (μM)	Reference(s)
PTP1B	0.9	[5]
TCPTP	1.7	[5]
SHP-2	0.09	[5]
LAR	1.5	[5]
YopH	0.7	[5]

Experimental Protocols Determination of Reversibility of PTP Inhibition

This protocol is designed to assess whether the inhibition of PTP activity by **BVT948** is reversible or irreversible.[1][4]

 Incubation: Incubate 50 ng of PTP1B enzyme with 20 μM BVT948 in 100 μL of assay buffer for 10 minutes in a concentration device.

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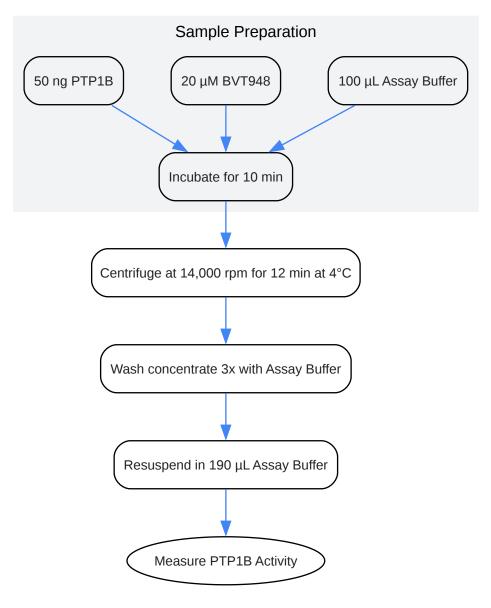




- Centrifugation: Centrifuge the sample at 14,000 rpm for 12 minutes at 4°C to separate the enzyme from the unbound inhibitor.
- Washing: Wash the concentrated enzyme three times with 100 μL of assay buffer, followed by centrifugation after each wash, to remove any remaining unbound **BVT948**.
- Resuspension: After the final wash, resuspend the enzyme in 190 μL of assay buffer to bring the final volume to 200 μL .
- Activity Assay: Measure the activity of the washed PTP1B. A lack of recovery of enzymatic activity indicates irreversible inhibition.



Workflow for Determining Reversibility of PTP Inhibition



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Caption: Workflow for determining the reversibility of PTP inhibition by BVT948.

In Vitro Cell Treatment for Insulin Signaling Studies



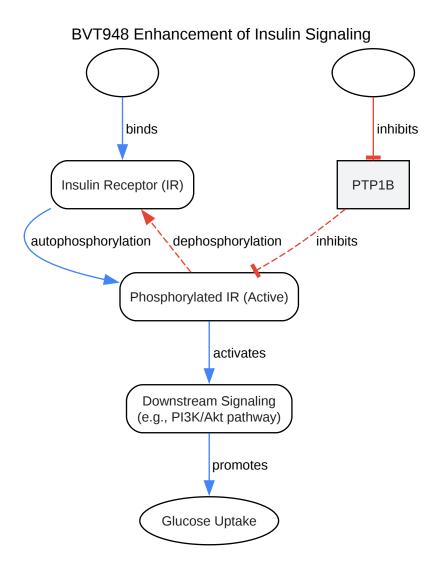
This protocol describes the treatment of L6 myotubes to investigate the effect of **BVT948** on insulin-stimulated glucose uptake.[4][5]

- Cell Culture: Culture L6 myotubes to differentiation (days 11 to 16).
- Serum Starvation: Serum starve the cells overnight before the experiment.
- **BVT948** Treatment: Treat the cells with or without 25 μM **BVT948** for 30 minutes.
- Insulin Stimulation: Stimulate the cells with 25 nM insulin for 5 minutes.
- Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
- Analysis: Use the cell lysates for downstream analysis, such as Western blotting to assess
 the phosphorylation status of proteins in the insulin signaling pathway.

Signaling Pathways BVT948 Enhancement of Insulin Signaling

BVT948 enhances insulin signaling by inhibiting PTP1B, a key negative regulator of the insulin receptor (IR). Inhibition of PTP1B prevents the dephosphorylation of the activated IR, thereby prolonging and strengthening the downstream signaling cascade that leads to glucose uptake.





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Caption: **BVT948** inhibits PTP1B, leading to sustained insulin receptor activation.

BVT948 Inhibition of NF-κB Signaling

BVT948 has been shown to inhibit the activation of the NF- κ B pathway, which is crucial for the expression of inflammatory and invasion-related genes like MMP-9. It achieves this by preventing the degradation of $I\kappa$ B α , which retains NF- κ B in the cytoplasm.



Cytoplasm inhibits activates IKK Complex phosphorylates ΙκΒα Phosphorylated ΙκΒα degradation releases NF-ĸB Degraded IκBα translocates Nucleus NF-κB (in nucleus) induces MMP-9 Gene Expression

BVT948 Inhibition of NF-kB Activation

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Caption: **BVT948** blocks NF-κB activation by inhibiting IκBα degradation.



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